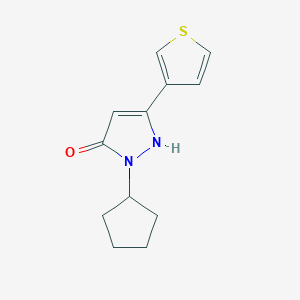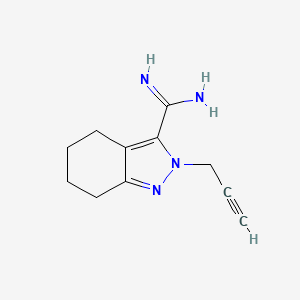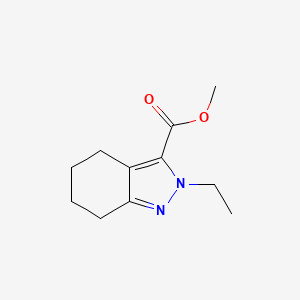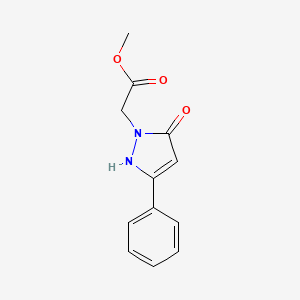![molecular formula C10H15ClF3NO2 B1484106 2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one CAS No. 2098042-40-9](/img/structure/B1484106.png)
2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Vue d'ensemble
Description
2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is an organic compound with a complex molecular structure, featuring a pyrrolidine ring substituted with a methoxymethyl and trifluoromethyl group, along with a chloro-propanone moiety
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: : Acts as a building block for more complex molecules in medicinal chemistry.
Reaction Intermediate: : Useful in the synthesis of heterocyclic compounds.
Biology
Biochemical Studies: : Studied for its interactions with enzymes and receptors due to its functional groups.
Medicine
Pharmaceuticals: : Potential lead compound in drug discovery, particularly for its unique structural motifs.
Diagnostics: : Could serve as a probe in imaging or diagnostic techniques.
Industry
Chemical Manufacturing: : Used in the production of specialty chemicals.
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to predict its exact targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can have diverse modes of action, including enzyme inhibition, receptor antagonism, or modulation of ion channels .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These could potentially include changes in cellular signaling, gene expression, or metabolic activity .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells or tissues .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in various physiological processes . The nature of these interactions typically involves inhibition of enzyme activity, which can be useful in studying enzyme function and developing enzyme inhibitors.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of carbonic anhydrase enzymes, leading to changes in cellular pH regulation and ion transport . These effects can have downstream impacts on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, where it can inhibit or activate enzyme activity. For example, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, thereby blocking its catalytic function . This inhibition can lead to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity, which may have lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal physiological processes . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and the levels of various metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Studying these processes helps in understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic synthesis. Key steps often include:
Formation of the Pyrrolidine Ring: : Starting with a suitable precursor like 3-chloropropanal, the pyrrolidine ring can be formed via a nucleophilic addition reaction with a secondary amine.
Introduction of the Methoxymethyl and Trifluoromethyl Groups: : These functional groups are typically introduced through electrophilic substitution reactions, using reagents like methoxy methyl chloride and trifluoromethyl iodide.
Chlorination: : The final step involves the chlorination of the propanone moiety, which can be accomplished using thionyl chloride or similar reagents.
Industrial Production Methods
In industrial settings, the synthesis might be optimized for scalability, often involving the following:
Batch or Continuous Flow Processes: : To enhance yield and efficiency.
Catalysts and Optimized Conditions: : Utilization of catalysts to lower activation energy and refined reaction conditions to improve selectivity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one undergoes several types of reactions:
Oxidation: : Undergoes oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: : Reduction can yield alcohol derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common due to the presence of halogen and other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromic acid in aqueous or organic solvents.
Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride in ether solvents.
Substitution: : Alkylating agents, halogens, and solvents such as tetrahydrofuran or dimethyl sulfoxide.
Major Products
From Oxidation: : Carboxylic acids, ketones.
From Reduction: : Alcohols.
From Substitution: : Various alkylated or halogenated derivatives depending on the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(3-methylpyrrolidin-1-yl)propan-1-one
2-Chloro-1-(3-trifluoromethylpyrrolidin-1-yl)propan-1-one
2-Chloro-1-(3-methoxymethylpyrrolidin-1-yl)propan-1-one
Propriétés
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-7(11)8(16)15-4-3-9(5-15,6-17-2)10(12,13)14/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKVQSLEYGQNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(COC)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)



![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)

![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)
![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484039.png)
![1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484040.png)
![1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484042.png)


